molecular formula C17H13N7O2S B5971507 9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole

9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No. B5971507
M. Wt: 379.4 g/mol
InChI Key: GHJKSFPXDAPLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Scientific Research Applications

Antimicrobial Applications

9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole: has shown significant potential as an antimicrobial agent. The compound’s unique structure allows it to inhibit the growth of various bacteria and fungi. Research indicates that the benzimidazole and triazole moieties contribute to its effectiveness against microbial pathogens, making it a promising candidate for developing new antibiotics .

Antiviral Applications

This compound has also been explored for its antiviral properties. The presence of the nitro group in the benzimidazole ring enhances its ability to interfere with viral replication processes. Studies have demonstrated its efficacy against several viruses, including those responsible for respiratory and gastrointestinal infections .

Anticancer Applications

The compound’s structure allows it to interact with DNA and inhibit the proliferation of cancer cells. It has been investigated for its potential in treating various cancers, including breast, lung, and colon cancer. The triazole and benzimidazole rings are crucial for its anticancer activity, as they facilitate the binding to cancer cell DNA and proteins .

Anti-inflammatory Applications

Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Its ability to modulate the immune response makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Applications

The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This makes it useful in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

properties

IUPAC Name

4-methyl-1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2S/c1-22-13-4-2-3-5-14(13)23-16(22)20-21-17(23)27-9-15-18-11-7-6-10(24(25)26)8-12(11)19-15/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJKSFPXDAPLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole

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